molecular formula C15H18O B2460845 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde CAS No. 88146-29-6

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde

Cat. No.: B2460845
CAS No.: 88146-29-6
M. Wt: 214.308
InChI Key: FUOXPCSHKNEBCV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of octahydrophenanthrene, which is a hydrogenated form of phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene to produce octahydrophenanthrene, followed by formylation to introduce the aldehyde group at the 9-position. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The formylation step can be achieved using reagents like formic acid or formaldehyde in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the phenanthrene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

    Oxidation: 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid.

    Reduction: 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, which is less hydrogenated and has different chemical properties.

    Octahydrophenanthrene: The fully hydrogenated form without the aldehyde group.

    1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid: The oxidized form of the aldehyde.

Uniqueness

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. Its hydrogenated phenanthrene core also provides stability and versatility in various applications.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXPCSHKNEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCCC3=C(C=C2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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